Product packaging for D-Gluconic acid creatine salt(Cat. No.:)

D-Gluconic acid creatine salt

Cat. No.: B1516437
M. Wt: 327.29 g/mol
InChI Key: MUKYLHIZBOASDM-JJKGCWMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Framework of Creatine (B1669601) Supplementation and Cellular Bioenergetics

Creatine plays a pivotal role in maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. wikipedia.orgcdnsciencepub.com Its primary function is mediated through the creatine kinase/phosphocreatine (B42189) (CK/PCr) system. nih.govresearchgate.net Within the cell, creatine is phosphorylated by the enzyme creatine kinase (CK) to form phosphocreatine (PCr), using a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP). researchgate.net This reaction is reversible.

During periods of high energy expenditure, such as intense muscle contraction, ATP is rapidly hydrolyzed to adenosine diphosphate (B83284) (ADP) to release energy. The CK/PCr system acts as a rapid buffer to regenerate ATP by transferring the high-energy phosphate group from PCr back to ADP. nih.govwikipedia.org This process ensures a continuous supply of ATP, preventing cellular energy depletion until slower, higher-capacity energy production pathways like glycolysis and mitochondrial oxidative phosphorylation can meet the demand. researchgate.net

Rationale for Designing Creatine Salts with Enhanced Pharmacokinetic Profiles

To address the inherent challenges of creatine delivery, researchers have focused on designing new chemical forms of creatine, such as creatine salts and other conjugates. The fundamental rationale is to create molecules with improved physicochemical properties, leading to enhanced pharmacokinetic profiles. The primary goals are to increase solubility, improve stability, and, most importantly, to facilitate transport across biological membranes. mdpi.comnih.gov By chemically modifying the creatine molecule, typically by forming a salt with another compound, it may be possible to alter its absorption and transport characteristics, allowing for more efficient delivery to target cells. nih.govnih.gov

A key strategy in the design of advanced creatine conjugates is to enable membrane permeation through pathways that are independent of the primary SLC6A8 creatine transporter. This approach is particularly relevant for conditions where the transporter is deficient or functionally impaired. nih.govresearchgate.net The formation of creatine salts with specific organic acids or other molecules is a prominent example of this strategy. The hypothesis is that if creatine is conjugated with a molecule that has its own dedicated transport system across cellular membranes, the entire creatine salt complex might be carried into the cell via this alternative route. nih.gov This would effectively bypass the bottleneck of the saturable and sometimes compromised SLC6A8 transporter.

The development of D-Gluconic acid creatine salt, also known as creatine gluconate, is a direct result of exploring co-transport mechanisms. nih.govvitaactives.comhc-sc.gc.ca This compound is a salt formed between creatine and D-gluconic acid. nih.gov The scientific premise for this specific pairing is the structural similarity between D-gluconic acid and glucose.

It is hypothesized that D-gluconic acid may be recognized and transported by one or more of the glucose transporters (GLUTs) present on cell membranes. nih.gov If this occurs, the transporter could potentially carry the entire this compound molecule across the membrane. This co-transport mechanism would provide an alternative pathway for creatine to enter cells, independent of the SLC6A8 transporter.

Research has investigated this hypothesis using mouse hippocampal slices. In one study, creatine gluconate was tested for its ability to provide neuroprotection during anoxia (a state of oxygen deprivation) both in normal conditions and after the primary creatine transporter was pharmacologically blocked. The findings indicated that creatine gluconate was able to confer protective effects even when the creatine transporter was partially impaired, lending support to the theory that it can utilize an alternative transport mechanism to enter neuronal cells. nih.gov This exploration into co-transport mechanisms represents a sophisticated strategy to enhance the bioavailability of creatine for biomedical research, particularly in models of neurological disease where transporter function may be a limiting factor. researchgate.net

Research Findings on Creatine Salt Properties

The following table summarizes findings from a comparative study on the stability of different creatine salts in a saline solution, as well as their neuroprotective efficacy during anoxia in a mouse hippocampal slice model. Efficacy was measured by the delay in the disappearance of evoked electrical potentials. nih.gov

CompoundStability (Time to 50% reduction)Neuroprotective Effect (Delay in Anoxia-Induced Signal Loss)Neuroprotective Effect with Blocked Creatine Transporter
Creatine Ascorbate (B8700270) ~40 minutesEffectiveEffective
Creatine Gluconate ~180 minutesEffectiveEffective
Creatine Glucose ~75 minutesEffectiveIneffective

This table is based on data presented in the study by Perasso et al. (2008), which investigated the potential of these creatine salts to act as neuroprotectants, particularly when the conventional creatine transporter is impaired. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3O9 B1516437 D-Gluconic acid creatine salt

Properties

Molecular Formula

C10H21N3O9

Molecular Weight

327.29 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4+,5-;/m1./s1

InChI Key

MUKYLHIZBOASDM-JJKGCWMISA-N

Isomeric SMILES

CN(CC(=O)O)C(=N)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of D Gluconic Acid Creatine Salt

Synthesis Pathways for D-Gluconic Acid Creatine (B1669601) Salt Formation

D-Gluconic acid creatine salt is formed by the chemical conjugation of creatine and D-gluconic acid. nih.gov The formation is based on an acid-base reaction between the two molecules.

Reaction Mechanisms for Creatine-Gluconate Conjugation

The fundamental reaction mechanism for the formation of this compound is an acid-base neutralization. Creatine is an amino acid derivative that contains a basic guanidino group, which can accept a proton (H⁺). wikipedia.org D-gluconic acid is a carboxylic acid, meaning it possesses an acidic carboxyl group (-COOH) that can donate a proton. rsc.org

In solution, the carboxyl group of D-gluconic acid releases its proton, becoming a negatively charged gluconate anion. This proton is subsequently accepted by one of the nitrogen atoms in the guanidino group of creatine, forming a positively charged creatinium cation. The electrostatic attraction between the gluconate anion and the creatinium cation results in the formation of the ionic salt, this compound. It is noted that the formation of stable creatine salts with mild organic acids like gluconic acid can be considered unusual, as creatine itself exists as an internal salt (zwitterion) and is a relatively weak base. nih.gov

Optimization of Reaction Conditions for Yield and Purity

While specific optimization data for this compound synthesis is not extensively detailed in publicly available literature, the process can be inferred from established methods for similar creatine salts, such as creatine ascorbate (B8700270). google.com Key parameters requiring optimization include the choice of solvent, temperature, molar ratio of reactants, and reaction time. The goal is to maximize the yield of the crystalline salt while minimizing unreacted starting materials and by-products.

A hypothetical optimization process, based on analogous syntheses, would involve systematically varying these conditions as outlined in the table below.

Table 1: Hypothetical Optimization Parameters for this compound Synthesis This table is generated based on analogous synthesis procedures for other creatine salts.

Parameter Range Rationale
Molar Ratio (Creatine:Gluconic Acid) 1:5 to 5:1 To determine the optimal stoichiometry for complete salt formation and precipitation. A 1:1 or 2:1 ratio is often effective for similar salts. google.com
Temperature -10°C to 90°C Lower temperatures may improve crystal quality, while moderate temperatures (e.g., 20-40°C) can increase reaction rate without promoting decomposition. google.com
Solvent System Alcohols (Isopropanol, Ethanol), Esters (Ethyl Acetate), or mixtures The solvent must allow for sufficient suspension of reactants but should ideally precipitate the final salt product, facilitating separation. nih.govgoogle.com
Reaction Time 1 to 6 hours Sufficient time is needed for the reaction to go to completion. The endpoint is typically when a stable, crystalline precipitate has formed. google.com

| Agitation Speed | 50-200 RPM | To ensure proper mixing of the suspended reactants and promote uniform crystal growth. |

Purity would be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and the structure confirmed by mass spectrometry (MS). nih.gov The final product would be isolated by filtration, washed with a non-polar solvent to remove residual reactants, and dried under a vacuum. google.com

Comparative Synthetic Strategies for Diverse Creatine Salts

The synthesis of this compound can be contextualized by examining the preparation of other creatine derivatives. These comparisons highlight common principles and innovative approaches in the field.

Analysis of Synthetic Approaches for Creatine-Ascorbate and Creatine-Glucose Conjugates

The synthesis of other creatine salts, such as creatine ascorbate and creatine-glucose, has been described in the literature and provides a useful comparison. nih.gov

Creatine Ascorbate: The synthesis of creatine ascorbate is achieved through the reaction of creatine with ascorbic acid. google.com The process typically involves suspending creatine monohydrate and L-ascorbic acid in a solvent such as isopropanol (B130326) or a mixture of ethyl acetate (B1210297) and ethanol (B145695) at temperatures around room temperature (20-30°C). google.com The reaction is agitated for several hours, after which the resulting white, crystalline product is filtered, washed, and dried. Yields for this process are reported to be high, ranging from 86% to over 95%. google.com

Creatine-Glucose: The synthesis of a creatine-glucose salt follows a similar methodology. Creatine monohydrate and glucose are suspended in an equivalent molar ratio in a solvent like ethyl acetate, protected from light, to facilitate the formation of the salt. nih.gov

Table 2: Comparative Overview of Creatine Salt Synthesis

Feature Creatine Ascorbate Synthesis google.com Creatine-Glucose Synthesis nih.gov Proposed Creatine Gluconate Synthesis
Acid Component L-Ascorbic Acid D-Glucose D-Gluconic Acid
Creatine Form Anhydrous or Monohydrate Monohydrate Anhydrous or Monohydrate
Solvent(s) Isopropanol, Ethanol/Ethyl Acetate Ethyl Acetate Isopropanol, Ethanol, or similar
Temperature 10°C to 30°C Not specified, likely ambient Ambient to moderately warm (e.g., 30-50°C)
Molar Ratio 5:1 to 1:5 (Creatine:Acid) Equivalent Molar Ratio 1:1 or 2:1 (Creatine:Acid)

| Reported Yield | 86.5% - 95.4% | Not specified | Expected to be high |

Novel Approaches in Creatine Prodrug Design

Beyond simple salts, significant research has focused on developing creatine prodrugs. A prodrug is a molecule that is converted into the active drug within the body. These strategies aim to overcome challenges such as transport across the blood-brain barrier and cellular membranes, which are often limited by the creatine transporter. creatineinfo.orggoogle.com

Novel approaches include:

Ester and Amide Formation: One common strategy is to modify the carboxylic acid of creatine to form an ester or to use the guanidine (B92328) group to form an amide. creatineinfo.org These modifications can increase lipophilicity, potentially allowing for passive diffusion across membranes. However, ester-based prodrugs can be susceptible to rapid hydrolysis by plasma carboxylesterases. creatineinfo.org

Targeting Specific Enzymes: Some prodrugs are designed to be activated by specific enzymes. For example, creatine amide prodrugs have been developed to be hydrolyzed by Fatty Acid Amide Hydrolase (FAAH), an enzyme present in the central nervous system, to improve brain bioavailability. creatineinfo.org

Transporter-Mediated Delivery: Another innovative approach involves attaching creatine to a molecule that has its own dedicated transporter. For instance, prodrugs utilizing the L-type amino acid transporter 1 (LAT1) or the organic anion-transporting polypeptide 1C1 (OATP1C1) have been explored to enhance drug delivery into the brain. news-medical.net

These advanced strategies highlight a move towards highly targeted delivery systems designed to improve the therapeutic potential of creatine in various applications. google.comresearchgate.net

Preparation of D-Gluconic Acid Precursors

The primary precursor for the synthesis of this compound is D-gluconic acid itself. D-gluconic acid is a mild organic acid produced from the oxidation of D-glucose. srce.hr Industrial production predominantly relies on biotechnological methods, which are highly efficient and specific.

The two main microbial-based methods are:

Fungal Fermentation: The most common commercial process uses the fungus Aspergillus niger. rsc.orgsrce.hr In submerged fermentation, A. niger is cultivated in a glucose-rich medium. The enzyme glucose oxidase, present in the fungus, catalyzes the oxidation of the aldehyde group of glucose to form glucono-δ-lactone, which is then hydrolyzed to gluconic acid. srce.hr

Bacterial Fermentation: Various bacteria, such as those from the genus Gluconobacter, can also produce gluconic acid through the action of glucose dehydrogenase. rsc.org

The efficiency of these fermentation processes is highly dependent on the optimization of several parameters.

Table 3: Key Parameters for Microbial Production of D-Gluconic Acid

Parameter Optimal Range Significance Source
Organism Aspergillus niger, Aureobasidium pullulans High yield and well-established industrial processes. rsc.orgnih.gov
pH 4.5 - 7.0 Affects enzyme activity and cell growth. Often controlled by adding CaCO₃ or NaOH. srce.hrnih.govresearchgate.net
Temperature 29°C - 34°C Crucial for optimal enzyme function and microbial growth. srce.hrnih.gov
Aeration/Oxygen High The oxidation of glucose is an oxygen-dependent reaction. srce.hr

| Glucose Concentration | 110 - 250 g/L | High substrate concentration drives the reaction, often fed in batches to avoid inhibition. | srce.hr |

Alternatively, cell-free enzymatic conversion using isolated glucose oxidase and catalase can be employed. srce.hrgoogle.com This method can achieve nearly 100% conversion of glucose to gluconic acid under appropriate conditions and simplifies downstream purification. srce.hr Chemical methods, such as the oxidation of glucose with a gold-on-carbon (Au/C) catalyst, also exist but are less common than biotechnological routes. google.com

Table 4: List of Chemical Compounds

Compound Name
This compound
Creatine
D-Gluconic acid
Creatine-Ascorbate
Creatine-Glucose
L-Ascorbic Acid
D-Glucose
Creatine Monohydrate
Isopropanol
Ethyl Acetate
Ethanol
Glucono-δ-lactone
Calcium Carbonate

Electrocatalytic Oxidation Methods for D-Glucose to D-Gluconic Acid

The electrocatalytic oxidation of D-glucose to D-gluconic acid represents a promising and environmentally friendly alternative to conventional chemical methods. This process involves the use of an electric current and a catalyst to selectively oxidize the aldehyde group of glucose to a carboxylic acid group. Various metals have been investigated for their catalytic activity in this reaction, with gold (Au), platinum (Pt), and copper (Cu) being the most prominent.

The selectivity and efficiency of the electrocatalytic oxidation are highly dependent on several factors, including the electrode material, the pH of the electrolyte, the applied potential, and the reaction temperature.

Gold (Au) Electrodes: Gold has demonstrated high selectivity for the oxidation of glucose to gluconic acid. Studies have shown that on gold electrodes, the primary reaction is the oxidation of the C1 aldehyde group, leading to the formation of gluconic acid with high yields. The process is typically carried out in an alkaline medium. Research has indicated that at lower potentials, the selectivity towards gluconic acid can be as high as 86.6%.

Platinum (Pt) Electrodes: Platinum is another effective catalyst for the electro-oxidation of glucose. Similar to gold, platinum-based electrodes facilitate the oxidation of the aldehyde group. The selectivity towards gluconic acid on platinum can reach up to 78.4%. However, platinum can also promote the further oxidation of gluconic acid to glucaric acid, especially at lower potentials.

Copper (Cu) Electrodes: Copper electrodes have also been explored for glucose oxidation. While copper can catalyze the reaction, it often leads to a mixture of products, including C-C bond cleavage products like formic acid, particularly at higher potentials. Consequently, the selectivity for gluconic acid is generally lower compared to gold and platinum.

Table 1: Comparison of Electrode Materials for Electrocatalytic Oxidation of D-Glucose to D-Gluconic Acid

Electrode MaterialTypical Selectivity for D-Gluconic AcidOptimal ConditionsKey Findings
Gold (Au)High (up to 86.6%)Alkaline medium, lower potentialsHighly selective for C1 aldehyde oxidation.
Platinum (Pt)High (up to 78.4%)Alkaline mediumEffective for gluconic acid formation, but can lead to further oxidation.
Copper (Cu)ModerateAlkaline mediumProne to producing C-C cleavage byproducts at higher potentials.

Biocatalytic and Fermentative Production of Gluconic Acid

The production of gluconic acid through biocatalytic and fermentative processes is a widely used industrial method. This approach utilizes microorganisms or enzymes to carry out the oxidation of glucose. It is favored for its high specificity, mild reaction conditions, and the ability to produce a high-purity product.

Fermentation with Aspergillus niger : The fungus Aspergillus niger is one of the most extensively used microorganisms for the industrial production of gluconic acid. A. niger produces the enzyme glucose oxidase, which specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone. This lactone is then spontaneously or enzymatically hydrolyzed to D-gluconic acid. The fermentation process requires a high level of aeration and is typically carried out in a submerged culture. The yield of gluconic acid from glucose using this method can be very high, often exceeding 90%.

Fermentation with Gluconobacter oxydans : The bacterium Gluconobacter oxydans is another important microorganism for gluconic acid production. G. oxydans utilizes a membrane-bound glucose dehydrogenase to oxidize glucose to gluconic acid in the periplasmic space. This process is known for its high efficiency and the ability to tolerate high concentrations of glucose. Fermentation with G. oxydans can be performed in both batch and continuous modes.

Enzymatic Biocatalysis : In addition to whole-cell fermentation, isolated enzymes can also be used for the production of gluconic acid. The primary enzyme used is glucose oxidase, often in combination with catalase to decompose the hydrogen peroxide byproduct. This enzymatic approach offers the advantage of a simpler downstream processing as the biocatalyst can be immobilized, allowing for easy separation from the product stream.

Table 2: Comparison of Biocatalytic Methods for D-Gluconic Acid Production

MethodMicroorganism/EnzymeKey AdvantagesKey Considerations
Fungal FermentationAspergillus nigerHigh yield, well-established process.Requires high aeration, longer fermentation times.
Bacterial FermentationGluconobacter oxydansHigh efficiency, tolerance to high glucose concentrations.Can produce other oxidized byproducts.
Enzymatic BiocatalysisGlucose Oxidase and CatalaseHigh specificity, simple downstream processing.Enzyme stability and cost can be a factor.

Following the production of D-gluconic acid, the formation of This compound is achieved through a chemical reaction. This involves the neutralization of D-gluconic acid with creatine. Generally, the synthesis of creatine salts with organic acids is carried out by reacting creatine with the respective acid in a suitable solvent, such as water or an alcohol. The reaction mixture is typically stirred at a controlled temperature until the salt formation is complete, after which the product can be isolated by crystallization and filtration.

Advanced Physicochemical and Structural Characterization of D Gluconic Acid Creatine Salt

Spectroscopic and Chromatographic Elucidation of D-Gluconic Acid Creatine (B1669601) Salt Structure

The definitive confirmation of the D-Gluconic acid creatine salt structure would rely on a combination of advanced analytical techniques, primarily High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-MS is an indispensable tool for confirming the identity and purity of compounds like this compound. nih.gov This technique separates the compound from potential impurities, after which mass spectrometry provides a precise measurement of its molecular weight.

In a hypothetical analysis, the salt would be dissolved in a suitable solvent and injected into the HPLC system. Given the polar nature of both creatine and gluconic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column would likely be employed for effective separation. restek.com The separated components would then be introduced into the mass spectrometer.

For structural confirmation, one would expect to observe the molecular ions corresponding to creatine and D-gluconic acid. The mass spectrometer would detect the mass-to-charge ratio (m/z) of the individual components.

Illustrative HPLC-MS Data for this compound Components

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
CreatineC₄H₉N₃O₂132.0768
D-Gluconic AcidC₆H₁₂O₇197.0605

This table is illustrative and based on the theoretical molecular weights of the constituent parts.

NMR spectroscopy provides detailed information about the molecular structure and conformation of a compound. Both ¹H (proton) and ¹³C (carbon) NMR would be crucial for the complete characterization of this compound.

In a ¹H NMR spectrum, specific proton signals for both the creatine and gluconic acid moieties would be expected. For creatine, characteristic peaks for the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups would be observed. For D-gluconic acid, a more complex pattern of signals corresponding to the protons along its carbon chain would be present. hmdb.cadoi.org

¹³C NMR would complement this by showing distinct signals for each unique carbon atom in both the creatine and gluconic acid structures. The chemical shifts of these signals would provide further confirmation of the molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound in D₂O

MoietyFunctional GroupPredicted Chemical Shift (ppm)
Creatine-CH₃~3.0
Creatine-CH₂~3.9
D-Gluconic AcidVarious C-H~3.6 - 4.2

This table is a prediction based on typical chemical shifts for these functional groups and is for illustrative purposes.

Aqueous Solution Stability and Degradation Kinetics of this compound

The stability of any creatine salt in an aqueous solution is a critical factor, as creatine is known to degrade into the biologically inactive creatinine (B1669602). nih.govnih.gov This degradation is influenced by factors such as pH and temperature. encyclopedia.pubmdpi.com

Generally, creatine's degradation to creatinine is accelerated in acidic conditions (lower pH) and at higher temperatures. encyclopedia.pubmdpi.comtandfonline.com Conversely, creatine is relatively stable at a neutral pH and in highly acidic (pH < 2.5) or alkaline (pH > 12.1) environments. mdpi.comtandfonline.com

Higher temperatures are known to increase the rate of chemical reactions, and the degradation of creatine is no exception. researchgate.net Therefore, it is expected that solutions of this compound would exhibit greater stability at refrigerated temperatures compared to room temperature or elevated temperatures.

Hypothetical Degradation of this compound at 25°C

pH of SolutionPredicted % Degradation to Creatinine (after 72 hours)
5.5~5%
4.5~13%
3.5~22%

This table is a hypothetical representation based on published data for creatine degradation under similar pH conditions and is for illustrative purposes only. nih.govmdpi.com

When compared to other forms of creatine, the degradation profile of this compound would be of significant interest. Creatine monohydrate, the most studied form, is known for its stability in solid form but its susceptibility to degradation in solution. nih.govencyclopedia.pub

Creatine salts, such as creatine citrate (B86180) and creatine pyruvate, are known to be more soluble than creatine monohydrate, a property attributed to their ability to lower the pH of the solution. nih.gov However, this same pH-lowering effect can also lead to reduced stability in solution compared to creatine monohydrate. nih.govnih.gov For instance, tricreatine citrate has been shown to be less stable than creatine monohydrate during storage. nih.gov

It is plausible that this compound would exhibit a similar trend: enhanced solubility coupled with a potentially faster degradation rate in aqueous solutions compared to creatine monohydrate at a neutral pH. The exact degradation profile would depend on the final pH of the solution and the storage temperature.

Illustrative Comparative Stability of Creatine Forms in Aqueous Solution (pH 4.5, 25°C)

Creatine FormPredicted Half-Life (Days)
Creatine Monohydrate~10
Creatine Citrate~8
This compound~7-9

This table presents a hypothetical comparison for illustrative purposes, based on the principle that lower pH from creatine salts can accelerate degradation.

Mechanistic Investigations of D Gluconic Acid Creatine Salt Action at the Cellular Level

Cellular Uptake and Intracellular Trafficking Mechanisms

The cellular entry of D-gluconic acid creatine (B1669601) salt is a critical step for its subsequent metabolic effects. Research into its uptake mechanisms has explored the involvement of specific transporters and passive diffusion.

It has been hypothesized that D-gluconic acid, due to its chemical similarity to glucose, may be transported into cells via glucose transporters (GLUTs). nih.gov While a specific transporter for gluconate has been identified in prokaryotes, in mammalian cells, the involvement of GLUTs is a primary area of investigation. nih.gov The rationale is that by coupling creatine to a molecule like gluconic acid, which is presumed to utilize a specific transporter, the uptake of creatine could be facilitated, especially in conditions where the primary creatine transporter is impaired. nih.gov

Studies suggest that various GLUT isoforms are expressed in different tissues, including the brain, which could potentially mediate the uptake of a creatine-gluconate salt. nih.gov For instance, GLUT1 is present in endothelial cells of the blood-brain barrier, as well as in astroglia and neurons, while GLUT3 is widespread in neurons. nih.gov The potential for D-gluconic acid creatine salt to hijack these transporters for cellular entry is a key aspect of its proposed mechanism. nih.govacs.org

A crucial aspect of the investigation into this compound is its potential for uptake independent of the primary creatine transporter, CrT1, also known as SLC6A8. researchgate.netuniprot.org This transporter is essential for the cellular uptake of creatine under normal physiological conditions. researchgate.netuniprot.org However, in certain genetic disorders like Creatine Transporter Deficiency, this transporter is defective, leading to severe neurological symptoms due to a lack of creatine in the brain. nih.govnih.gov

Research using mouse hippocampal slices where the CrT1 was pharmacologically blocked has provided evidence for CrT1-independent uptake of this compound. nih.gov In these studies, even after inhibiting the creatine transporter, creatine gluconate was able to increase the intracellular content of creatine, suggesting it enters cells through an alternative pathway. nih.gov This finding is significant as it points to the potential of such creatine salts to bypass a defective CrT1 and deliver creatine to target cells. nih.govgoogle.com

Table 1: Effect of Creatine Compounds on Tissue Creatine Content with Blocked Creatine Transporter

CompoundEffect on Tissue Creatine Content (with CrT1 blocked)
CreatineIncreased
Creatine GluconateIncreased (significantly more than creatine itself)
Creatine Ascorbate (B8700270)Slight Increase
Creatine GlucoseIneffective
Data sourced from experiments on mouse hippocampal slices with the creatine transporter blocked by guanidinoacetic acid (GPA). nih.gov

The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is largely dependent on its physicochemical properties, such as lipophilicity. acs.org While some creatine prodrugs are designed to be lipophilic to facilitate passive diffusion, creatine itself is not readily permeable. google.comgoogle.comnih.gov The salt form, this compound, is formed between the relatively weak base creatine and the mild organic acid, gluconic acid. nih.gov

There is speculation that the anionic portion of the salt (gluconic acid) might form a protective shell around the creatine molecule. nih.gov However, the primary proposed mechanism for the cellular entry of this compound is not passive diffusion but rather transporter-mediated uptake. nih.govgoogle.com The design of such creatine salts is predicated on utilizing existing transport systems to overcome the poor membrane permeability of creatine. nih.gov

Intracellular Dissociation and Bioactivation of this compound

Once inside the cell, the this compound must dissociate to release free creatine, which can then participate in cellular energy metabolism.

For creatine prodrugs or salts to be effective, they must be cleaved within the cell to release active creatine. google.com This cleavage can occur through enzymatic or non-enzymatic processes. google.comresearchgate.net While some creatine esters have been shown to degrade into the inactive byproduct creatinine (B1669602) instead of releasing free creatine, the stability and intracellular fate of the ionic bond in this compound are important considerations. researchgate.net The expectation is that once inside the cell, the salt will readily dissociate into creatine and gluconic acid, making creatine available for its metabolic functions.

The primary role of intracellular creatine is to be phosphorylated by creatine kinase to form phosphocreatine (B42189) (PCr). google.comwikipedia.org The phosphocreatine system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) at sites of high energy demand. google.comwikipedia.orgnih.gov By increasing the intracellular pool of creatine, supplementation can enhance the capacity of this system. google.comwikipedia.org

Studies have shown that supplementation with creatine can increase the levels of both creatine and phosphocreatine in tissues like muscle and brain. google.comnih.gov Research on this compound has demonstrated its ability to increase intracellular creatine levels, even when the primary creatine transporter is impaired. nih.gov However, under conditions of transporter impairment, while creatine gluconate increased tissue creatine, it did not lead to a corresponding increase in phosphocreatine in the experimental model used. nih.gov This suggests that while uptake is achieved, the subsequent phosphorylation to PCr might be influenced by other factors. Nevertheless, the replenishment of the creatine pool is the foundational step for bolstering the phosphocreatine energy system and supporting ATP regeneration. wikipedia.orgnih.gov

Modulation of Cellular Bioenergetic Pathways

This compound is a compound that merges creatine with D-gluconic acid. Mechanistic investigations at the cellular level have sought to understand how this specific salt form might influence the intricate network of bioenergetic pathways that govern cellular energy homeostasis. The primary focus of this research lies in its potential to enhance creatine availability and subsequently modulate the key systems responsible for energy production and transfer within the cell.

Impact on Creatine Kinase System Functionality

The creatine kinase (CK) / phosphocreatine (PCr) system is a fundamental bioenergetic pathway, acting as a crucial temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. mdpi.comnih.gov This system facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) using the high-energy phosphate (B84403) group stored in phosphocreatine. mdpi.commdpi.com The functionality of the CK system is intrinsically linked to the intracellular concentration of creatine.

The proposed mechanism for this compound involves the gluconic acid moiety potentially facilitating creatine's transport into cells. nih.gov It is hypothesized that D-gluconic acid may utilize glucose transporters, thereby offering an alternative or supplementary route to the conventional Na+/Cl−-dependent creatine transporter (CRT). nih.gov An enhanced uptake of creatine would lead to an expansion of the total intracellular creatine pool.

An increase in the cellular creatine pool directly enhances the capacity of the creatine kinase system. nih.gov With more substrate available, creatine kinase can generate a larger reservoir of phosphocreatine. mdpi.com This enlarged PCr pool provides a more robust buffer against rapid ATP depletion during periods of high metabolic stress, maintaining the cellular ATP/ADP ratio and sustaining the free energy of ATP hydrolysis. nih.govscielo.org.co The reversible reaction catalyzed by creatine kinase ensures that ATP is regenerated where it is consumed, a process often described as a spatial energy shuttle. nih.gov

Table 1: Components and Functions of the Creatine Kinase System

ComponentChemical Name/TypePrimary Function in Bioenergetics
CreatineN-(aminoiminomethyl)-N-methyl glycineSubstrate for creatine kinase; accepts a phosphate group from ATP to form phosphocreatine. mdpi.com
Phosphocreatine (PCr)N-Phosphoryl-N-methylglycineHigh-energy phosphate reservoir; donates its phosphate group to ADP to rapidly regenerate ATP. nih.gov
Creatine Kinase (CK)Enzyme (EC 2.7.3.2)Catalyzes the reversible transfer of a phosphate group between ATP and creatine. mdpi.com
ATPAdenosine triphosphateThe primary energy currency of the cell; its hydrolysis powers cellular processes. nih.gov
ADPAdenosine diphosphateThe product of ATP hydrolysis; it is re-phosphorylated to ATP by the CK system and mitochondrial respiration. researchgate.net

Effects on Mitochondrial Respiration and Energy Flux

The creatine kinase system is tightly coupled with mitochondrial ATP production. nih.gov Mitochondrial creatine kinase (Mi-CK), located in the mitochondrial intermembrane space, plays a pivotal role in the intracellular energy shuttle. It utilizes newly synthesized ATP from oxidative phosphorylation to generate phosphocreatine, which is then transported into the cytosol to fuel energy-requiring processes. nih.gov This coupling ensures the efficient transfer of high-energy phosphate from the site of production (mitochondria) to the sites of utilization. researchgate.net

Furthermore, the efficient functioning of the Mi-CK shuttle has been associated with protective effects on mitochondria. By facilitating the export of energy as PCr and maintaining a high local ATP/ADP ratio, it can reduce the formation of reactive oxygen species (ROS) and inhibit the opening of the mitochondrial permeability transition pore (mPTP), an event linked to the initiation of apoptosis or programmed cell death. nih.gov While direct experimental evidence on this compound is limited, the established link between creatine availability and mitochondrial function suggests that its enhanced uptake could positively influence mitochondrial bioenergetics and resilience. nih.govnih.gov

Table 2: Potential Effects of Increased Intracellular Creatine on Mitochondrial Bioenergetics

ParameterHypothesized EffectRationale
Mitochondrial RespirationEnhancementIncreased creatine availability stimulates mitochondrial creatine kinase, facilitating ADP recycling and driving oxidative phosphorylation. nih.gov
Energy Flux (PCr Shuttle)Increased EfficiencyA larger creatine pool enhances the capacity of the PCr shuttle to transport high-energy phosphates from mitochondria to the cytosol. nih.govnih.gov
ATP/ADP Ratio (Mitochondrial)StabilizationEfficient PCr production prevents the accumulation of ADP, helping to maintain a high and stable ATP/ADP ratio. nih.gov
Reactive Oxygen Species (ROS) ProductionReductionOptimized mitochondrial respiration and energy coupling can lead to decreased electron leakage and subsequent ROS formation. nih.gov
Mitochondrial Permeability TransitionInhibitionA well-functioning creatine kinase system helps prevent the opening of the mitochondrial permeability transition pore, a key event in cell death pathways. nih.gov

Preclinical Research Applications and Efficacy Studies in Controlled Models

In Vitro Investigations Using Cellular and Tissue Models

Initial preclinical evaluation of D-Gluconic acid creatine (B1669601) salt has been centered on in vitro models, which allow for controlled investigation of its cellular and neuroprotective effects. These studies have primarily utilized isolated tissue preparations, such as mouse hippocampal slices, to examine the compound's ability to modulate intracellular energy stores and protect against metabolic stress.

Enhancement of Intracellular Creatine and Phosphocreatine (B42189) Concentrations in Cultured Cells

A primary goal of developing creatine salts is to enhance the delivery of creatine into cells, thereby increasing the intracellular pools of both creatine and its high-energy phosphorylated form, phosphocreatine. The hypothesis is that by pairing creatine with D-gluconic acid, the salt may utilize glucose transporters to facilitate its entry into cells, potentially bypassing a reliance on the specific creatine transporter. nih.gov

In studies using mouse hippocampal slices where the creatine transporter was partially blocked by guanidinopropionic acid (GPA), D-Gluconic acid creatine salt demonstrated superior efficacy in elevating tissue creatine levels compared to creatine alone. researchgate.net However, while successful in increasing total creatine content under these conditions, the salt did not significantly elevate the concentration of phosphocreatine. nih.gov This suggests that while the uptake of the creatine moiety was enhanced, its subsequent phosphorylation to phosphocreatine may not have been correspondingly increased in this specific in vitro model. nih.gov

Table 1: Effect of this compound on Tissue Creatine and Phosphocreatine Content in Mouse Hippocampal Slices with Partially Blocked Creatine Transporter (GPA)
CompoundRelative Increase in Creatine Content (vs. Control)Relative Increase in Phosphocreatine Content (vs. Control)
CreatineModest IncreaseNo Significant Increase
This compoundSignificant Increase (Superior to Creatine)No Significant Increase

Assessment of Cellular Resilience to Metabolic Stress (e.g., Anoxia, Hypoxia) in Isolated Tissues (e.g., Mouse Hippocampal Slices)

The neuroprotective potential of creatine is closely linked to its role in maintaining cellular energy homeostasis. A standard method to evaluate this in vitro is to subject isolated neural tissues to metabolic stress, such as anoxia (complete oxygen deprivation), and measure the duration of synaptic function. In these experiments, the disappearance of evoked electrical potentials (population spikes) in hippocampal slices serves as a marker of synaptic failure due to energy depletion. nih.gov

Research has shown that this compound can enhance cellular resilience to such stress. researchgate.net In anoxic conditions, hippocampal slices treated with this compound maintained synaptic transmission for a longer duration compared to untreated slices. nih.govresearchgate.net Specifically, it was observed to slow the disappearance of the population spike during anoxia, an effect that was not seen with creatine alone under the experimental conditions used. researchgate.net This finding suggests that the increased intracellular creatine provided by the salt contributes to a greater energy buffer, thereby delaying neuronal dysfunction in the face of severe metabolic challenge. nih.gov

Neuroprotective Effects in in vitro Models of Creatine Transporter Dysfunction

Creatine Transporter Deficiency (CTD) is a severe neurological disorder caused by mutations in the SLC6A8 gene, leading to an absence of the creatine transporter and a profound lack of creatine in the brain. nih.govnih.gov As creatine administration is ineffective in these patients, research has focused on developing creatine derivatives that can enter brain cells independently of this transporter. nih.govresearchgate.net

The use of pharmacological agents like guanidinopropionic acid (GPA) in vitro creates a functional model of CTD by blocking the creatine transporter. researchgate.net Studies employing this model have been crucial in evaluating compounds like this compound. nih.gov The demonstration that this compound successfully increases intracellular creatine content and delays anoxic synaptic failure even after the transporter is blocked provides direct in vitro evidence of its potential as a therapeutic strategy for CTD. researchgate.net These findings support the hypothesis that coupling creatine to a molecule like D-gluconic acid, which may use other transport mechanisms, is a viable approach to bypass the deficient transporter. nih.govresearchgate.net

In Vivo Studies in Animal Models of Neurological and Metabolic Disorders

While in vitro results are promising, the efficacy of this compound must be validated in more complex in vivo systems that incorporate physiological barriers like the blood-brain barrier and the systemic metabolic environment.

Restoration of Cerebral Creatine Levels in Animal Models of Creatine Transporter Deficiency

Various animal models have been developed to replicate the pathophysiology of Creatine Transporter Deficiency (CTD). nih.gov These include knockout mouse models with deletions in the Slc6a8 gene and knock-in rat models carrying a specific point mutation found in human patients. nih.govresearchgate.net These models consistently exhibit the key features of the human disorder, including a significant reduction in brain creatine levels, cognitive deficits, and an increased creatine-to-creatinine ratio in urine. nih.govjci.org

These validated animal models are essential for testing potential therapeutics for CTD. nih.gov Although this compound has shown the ability to enter neural cells in vitro when the transporter is blocked, its ability to cross the blood-brain barrier and restore cerebral creatine levels in a living animal model of CTD has not yet been reported in published studies. researchgate.net Such in vivo investigations are a critical next step to determine if the promising in vitro effects translate to a whole-organism system.

Evaluation of Neuroprotective Efficacy in Transgenic Mouse Models of Neurodegeneration (e.g., Huntington's Disease)

Impaired energy metabolism is a key pathological feature in several neurodegenerative conditions, including Huntington's Disease (HD). nih.govnih.gov HD is caused by a genetic mutation that leads to mitochondrial dysfunction and reduced cellular energy stores. nih.gov This has prompted extensive research into the therapeutic potential of creatine, which acts as an energy buffer.

Numerous studies using transgenic mouse models of HD have demonstrated the neuroprotective effects of creatine supplementation. nih.govresearchgate.net In these models, oral administration of creatine has been shown to improve motor performance, extend survival, reduce the size of brain lesions, and protect against the loss of neurons. researchgate.netresearchgate.net These positive outcomes in animal models provide a strong rationale for investigating advanced creatine formulations. harvard.eduharvard.edu The potential of this compound to offer enhanced bioavailability or transport into the brain makes it a candidate for future efficacy studies in these same transgenic mouse models of neurodegeneration. nih.govnih.gov The goal would be to determine if this salt can provide equivalent or superior neuroprotective effects compared to standard creatine monohydrate. researchgate.net

Table 2: Summary of Creatine Efficacy in Transgenic Mouse Models of Huntington's Disease
HD Mouse ModelObserved Neuroprotective Effects of Creatine SupplementationReference
R6/2Improved motor performance, extended survival, reduced brain atrophy researchgate.netresearchgate.net
N171-82QDelayed development of brain atrophy, improved motor tasks researchgate.net
Malonate/3-NP Toxin ModelsReduced lesion size, attenuated neuronal death, decreased free radical generation nih.gov

Impact on Brain Bioenergetics and Neurometabolic Markers in Animal Models

Preclinical research has explored the potential of this compound, also known as creatine gluconate, to modulate brain bioenergetics, particularly under conditions where the typical creatine transport mechanism is compromised. The brain is an organ with high energy demands, relying on a constant supply of adenosine (B11128) triphosphate (ATP) to maintain neuronal function. nih.govpsypost.org The creatine kinase/phosphocreatine system is a crucial component of this energy maintenance, acting as a buffer to rapidly replenish ATP. nih.govhealthline.comnih.gov

Studies utilizing in vitro models of mouse hippocampal slices have been instrumental in elucidating the specific effects of creatine gluconate on neurometabolic markers. One key study investigated the efficacy of different creatine salts in a model where the creatine transporter was impaired by guanidinoacetic acid (GPA). In this model, creatine gluconate demonstrated a superior ability to increase the tissue content of creatine compared to creatine alone. researchgate.net This finding suggests that creatine gluconate may utilize alternative pathways to enter neuronal cells, which could be beneficial in conditions associated with creatine transporter deficiency. researchgate.net

However, the impact on the primary energy reserve, phosphocreatine, was not as pronounced. The same study reported that while creatine gluconate could elevate creatine levels, it did not succeed in improving the tissue levels of phosphocreatine. researchgate.net This suggests a potential limitation in the conversion of the transported creatine gluconate into its high-energy phosphorylated form within the cell under these experimental conditions.

A significant observation was the effect of creatine gluconate on synaptic function during anoxic conditions. The compound was shown to delay the disappearance of the population spike in mouse hippocampal slices, an indicator of preserved synaptic activity. researchgate.net This neuroprotective effect during energy deprivation highlights a potential therapeutic application for conditions involving cerebral ischemia. researchgate.net

The following table summarizes the key findings from a preclinical study on creatine gluconate in a mouse hippocampal slice model with creatine transporter impairment.

Neurometabolic Marker/ParameterObservation with Creatine GluconateReference
Tissue Creatine ContentIncreased (Superior to creatine alone) researchgate.net
Tissue Phosphocreatine ContentNo significant improvement researchgate.net
Synaptic Function (during anoxia)Delayed disappearance of population spike researchgate.net

These findings underscore the complex role of different creatine formulations on brain bioenergetics. While this compound shows promise in enhancing brain creatine levels, further research is necessary to understand its full metabolic impact and the mechanisms underlying its neuroprotective effects.

Assessment of Physiological and Behavioral Outcomes in Animal Disease Models

While the broader category of creatine supplementation has been extensively studied in various animal models of neurodegenerative diseases, demonstrating neuroprotective effects and improvements in motor and cognitive functions, specific research on this compound is less prevalent in the scientific literature. consensus.appconsensus.appnih.govresearchgate.net

For instance, studies on creatine monohydrate in mouse models of Huntington's disease have shown improvements in survival, a reduction in brain atrophy, and delayed atrophy of striatal neurons. nih.govnih.gov In transgenic mouse models of amyotrophic lateral sclerosis (ALS), creatine supplementation has led to improved motor performance and extended survival. nih.gov Similarly, in animal models of Parkinson's disease, creatine has demonstrated a protective effect on dopaminergic neurons. nih.gov Research in aged mice has also indicated that creatine supplementation can lead to better performance in neurobehavioral tests. nih.gov In a mouse model of Alzheimer's disease, creatine supplementation has been associated with improvements in spatial learning and memory, although some sex-specific differences were noted. examine.commdpi.com

However, there is a notable lack of published studies that have specifically assessed the physiological and behavioral outcomes of administering this compound in animal models of disease. The existing research on creatine gluconate has primarily focused on its effects at the cellular and neurometabolic level in in vitro models, as detailed in the previous section. researchgate.net Therefore, a direct correlation between the administration of this compound and specific physiological or behavioral improvements in animal disease models cannot be definitively established based on the current body of scientific evidence. Further preclinical trials are required to investigate whether the observed benefits of creatine gluconate on brain creatine levels and synaptic function translate into tangible improvements in motor function, cognitive performance, and disease progression in in vivo models of neurological disorders.

Advanced Analytical Methodologies for D Gluconic Acid Creatine Salt in Research Samples

Quantitative Analysis of D-Gluconic Acid Creatine (B1669601) Salt in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The accurate quantification of D-Gluconic acid creatine salt in biological samples such as plasma and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Analysis typically involves separate or simultaneous measurement of its constituent parts: creatine and D-Gluconic acid.

Development and Validation of Chromatographic Methods (e.g., RP-HPLC, GC-MS)

Chromatographic techniques are workhorse methods for the separation and quantification of creatine and its metabolite, creatinine (B1669602), in biological fluids.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used method for the analysis of creatine and creatinine in plasma and urine. nih.govoup.com These methods are valued for their simplicity, speed, and reproducibility. nih.gov A typical HPLC system for creatinine analysis involves isolating the analyte from plasma proteins via ultrafiltration before injection. nih.govoup.com The separation is often achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comresearchgate.net UV detection is commonly employed, with wavelengths set around 205-234 nm. researchgate.net The retention time for creatinine can be as short as 2.6 minutes, allowing for rapid sample throughput. nih.govoup.com Validation of these methods demonstrates good linearity over a range of concentrations, with high precision and accuracy. researchgate.net For instance, one study reported within-day and day-to-day precision (as relative standard deviation, RSD) for creatine analysis to be within 1.0-4.6% and 2.2-4.7%, respectively. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the analysis of creatine and creatinine, often serving as a reference method. nih.govmdpi.com Due to the low volatility of these compounds, derivatization is a necessary step to convert them into species suitable for gas chromatography. mdpi.com Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl (PFB) bromide. nih.govmdpi.com The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, often using selected-ion monitoring (SIM) for enhanced sensitivity. nih.gov One validated GC-MS method for creatinine reported a limit of detection of 100 amol. nih.gov However, it's crucial to note that some derivatization methods can facilitate the conversion of creatine to creatinine, potentially affecting the accuracy of the measurement for each individual compound. mdpi.com

Table 1: Comparison of Chromatographic Method Validation Parameters for Creatine/Creatinine Analysis
ParameterRP-HPLC researchgate.netGC-MS nih.govHPLC-UV mdpi.com
Linearity Range (Creatine) 1-100 µg/mLNot SpecifiedNot Applicable
Linearity Range (Creatinine) 2-100 µg/mLNot Specified1-100 µg/mL
Limit of Detection (LOD) Not Specified100 amol (Creatinine)0.3 µg/mL (Creatinine)
Limit of Quantification (LOQ) Not SpecifiedNot Specified1 µg/mL (Creatinine)
Precision (RSD %) 1.0-4.7% (Creatine)Not Specified<12.0% (Creatinine)
Accuracy/Recovery (%) 95.3-102.4% (Creatine)Not Specified89.4–114% (Creatinine)

Application of Mass Spectrometry for High-Sensitivity Detection and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for high-sensitivity and high-specificity quantification of creatine and related metabolites. mdpi.comresearchgate.net This technique offers significant advantages over older colorimetric assays and even standard HPLC-UV methods. nih.gov

LC-MS/MS methods for creatine analysis often utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar analytes. nih.govshodex.com The detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion for the analyte of interest and then monitoring a specific product ion after fragmentation, which provides excellent specificity and reduces background noise. nih.govresearchgate.net For example, the protonated molecule of creatinine ([M+H]+) at m/z 114 is often selected as the precursor ion, and a major fragment at m/z 86 is monitored as the product ion. nih.gov

These methods are characterized by their rapid analysis times, simple sample preparation (often just a "dilute-and-shoot" approach), and very low limits of quantification, often in the low ng/mL range. nih.govnih.gov The high sensitivity of LC-MS/MS is crucial for metabolite profiling, allowing for the simultaneous measurement of creatine, its precursors like guanidinoacetic acid, and its breakdown product, creatinine. mdpi.comshodex.com This comprehensive profiling provides valuable insights into the metabolic pathways affected by the administration of this compound. mdpi.com Studies have shown that LC-MS/MS methods exhibit excellent linearity, precision, and accuracy, making them highly reliable for clinical and research applications. nih.govnih.gov

Table 2: Performance Characteristics of LC-MS/MS Methods for Creatine Metabolite Analysis
AnalyteMatrixLinearity RangeLOQPrecision (CV%)Reference
CreatinineHuman Urine1–2000.0 ng/mL0.99 ng/mL<3% nih.gov
Creatine & PrecursorsHuman PlasmaAnalyte-dependentNot Specified0.6-14.7% nih.gov
Creatine & TaurineSupplementsNot SpecifiedValidatedValidated nih.gov

Real-time Monitoring of Creatine and Phosphocreatine (B42189) Dynamics in Living Systems

In Vivo Nuclear Magnetic Resonance (NMR) Spectroscopy for Brain Creatine Quantification

In vivo Nuclear Magnetic Resonance (NMR) spectroscopy, also known as Magnetic Resonance Spectroscopy (MRS), is a powerful, non-invasive technique for measuring the concentration of various metabolites, including creatine (Cr) and phosphocreatine (PCr), directly within living tissues like the brain and muscle. nih.govnih.gov

Proton (¹H) MRS: This is the most common MRS technique used in clinical and research settings. nih.gov It allows for the detection of signals from hydrogen nuclei in different molecules. In a typical ¹H spectrum of the brain, creatine and phosphocreatine produce a prominent peak at 3.0 ppm. nih.gov By quantifying the area under this peak and comparing it to an internal reference (like the water signal), researchers can determine the total creatine concentration in a specific brain region. nih.gov The advent of high-field MR systems (e.g., 3T, 4T, and 7T) has significantly improved the sensitivity and spectral resolution, allowing for more precise quantification of a wider range of metabolites. nih.govnih.gov

Phosphorus (³¹P) MRS: This technique is uniquely suited for studying energy metabolism because it can directly detect phosphorus-containing compounds like phosphocreatine (PCr), adenosine (B11128) triphosphate (ATP), and inorganic phosphate (B84403) (Pi). nih.govbiorxiv.org Dynamic ³¹P MRS studies can be performed during and after exercise or metabolic challenges to measure the kinetics of PCr synthesis and breakdown. nih.govfisiologiadelejercicio.com The rate of PCr recovery after exercise, for example, is a direct measure of mitochondrial oxidative capacity. fisiologiadelejercicio.comresearchgate.net Magnetization transfer (MT) techniques in ³¹P MRS can also be used to measure the forward rate constant of the creatine kinase (CK) reaction (PCr + ADP ↔ Cr + ATP), providing a direct assessment of in vivo enzyme kinetics. bohrium.comresearchgate.net

These NMR-based methods are invaluable for investigating how supplementation with this compound affects brain and muscle energy stores and fluxes in real-time, providing critical information on its bioenergetic effects. nih.govbohrium.com

Enzymatic Biosensors for D-Gluconic Acid Detection in Research Samples

While chromatographic and spectrometric methods are powerful, they often require sample pre-treatment and are not suitable for continuous monitoring. Enzymatic biosensors offer an alternative for the rapid and specific detection of the D-Gluconic acid component of the salt.

An enzymatic biosensor is an analytical device that combines a biological recognition element (an enzyme) with a physicochemical transducer. mdpi.com For D-gluconic acid, the biosensor typically utilizes an enzyme that specifically reacts with it, such as gluconate dehydrogenase (GADH). nih.gov

The basic principle involves the immobilization of the enzyme onto an electrode surface. youtube.com When the sample containing D-gluconic acid is introduced, the enzyme catalyzes a specific reaction. For example, GADH catalyzes the oxidation of D-gluconate in the presence of a cofactor like NADP+, producing NADPH. youtube.com The production or consumption of a reactant or product in this enzymatic reaction (e.g., the electrons transferred, a change in pH, or the production of a reporter molecule like hydrogen peroxide) is then measured by the transducer. youtube.comnih.gov This signal, which is proportional to the concentration of D-gluconic acid, is converted into a readable electrical signal. youtube.com

An integrated amperometric biosensor for gluconic acid has been developed using a gold electrode modified with a self-assembled monolayer, onto which GADH and a mediator are coimmobilized. nih.gov This sensor demonstrated a linear response to gluconic acid in the concentration range of 6.0x10⁻⁷ to 2.0x10⁻⁵ M, with a low detection limit of 1.9x10⁻⁷ M. nih.gov Such biosensors are highly selective and can be used for rapid analysis in complex samples with minimal preparation, making them valuable tools in research applications. nih.gov

Future Directions and Emerging Research Avenues for D Gluconic Acid Creatine Salt

Exploration of Multifunctional Conjugates Incorporating D-Gluconic Acid

A primary challenge in creatine (B1669601) supplementation is overcoming the limitations of its dedicated transporter, SLC6A8, particularly for reaching tissues like the brain. nih.govnih.gov A promising strategy is the development of multifunctional conjugates where creatine is chemically linked to a molecule that utilizes a different, independent transport system. nih.gov Research into creatine salts like creatine gluconate and creatine ascorbate (B8700270) is based on the hypothesis that the non-creatine moiety can act as a "carrier," facilitating creatine's entry into cells via its own transporter. nih.govresearchgate.net

Future research on D-Gluconic acid creatine salt will likely focus on this principle. As a derivative of glucose, D-Gluconic acid presents a compelling opportunity to exploit the ubiquitous glucose transporters (GLUTs) for creatine delivery. healthline.com This could be particularly advantageous for bypassing a deficient or saturated creatine transporter, a condition central to Creatine Transporter Deficiency (CTD). nih.govresearchgate.net Investigations have shown that creatine supplementation may increase the function of GLUT4, a key molecule for transporting glucose into muscles, suggesting a complex interplay between creatine and glucose metabolism that could be exploited by such conjugates. healthline.comnih.govmdpi.com

Exploratory studies will need to verify that the this compound remains intact in circulation to effectively utilize these alternative transport pathways before dissociating into its constituent components intracellularly.

Table 1: Potential Multifunctional Conjugate Strategies

Conjugate Moiety Target Transporter Therapeutic Rationale Key Research Question
D-Gluconic Acid Glucose Transporters (GLUTs) Enhance creatine uptake in tissues with high glucose demand (e.g., brain, muscle); bypass deficient creatine transporters (SLC6A8). nih.gov Does the salt utilize GLUTs for cellular entry, and does this increase intracellular creatine levels more than creatine monohydrate?
Ascorbic Acid Sodium-Dependent Vitamin C Transporters (SVCTs) Target tissues with high vitamin C uptake; provide synergistic antioxidant effects. researchgate.net Can a creatine-ascorbate salt provide neuroprotection beyond that of its individual components?
Amino Acids Various Amino Acid Transporters Improve intestinal absorption and target specific metabolic pathways. Does conjugation with an amino acid like L-Glutamine enhance both creatine uptake and nitrogen retention? supplementworld.co.za

Investigation of Tissue-Specific Targeting Strategies for this compound

Building on the concept of multifunctional conjugates, a major avenue of future research is the development of strategies to target specific tissues. The brain, skeletal muscle, and heart have high energy demands and are key targets for creatine supplementation. nih.govresearchgate.net The brain is particularly challenging due to the blood-brain barrier (BBB), which carefully regulates the passage of molecules. nih.govuconn.edu

The creatine transporter SLC6A8 is expressed at the BBB and is essential for supplying the brain with creatine from the bloodstream. nih.govuconn.edu However, in conditions like CTD, this transporter is defective, leading to severe neurological symptoms that cannot be treated with standard creatine supplementation. nih.govresearchgate.net The hypothesis that this compound could leverage glucose transporters offers a potential strategy for specifically targeting the brain. nih.gov GLUTs are highly expressed at the BBB, and exploiting them could provide a novel therapeutic route for cerebral creatine deficiency syndromes. researchgate.net

Future studies will need to employ advanced imaging and tracer methodologies to track the biodistribution of this compound in vivo, confirming whether it preferentially accumulates in the brain or other target tissues compared to traditional creatine forms. Research could also explore its effects on depot-specific adipose tissue, where creatine may play a role in UCP1-independent thermogenesis. researchgate.net

Table 2: Potential Tissue-Specific Targeting Applications

Target Tissue Rationale for Targeting Proposed Mechanism
Brain Treat cerebral creatine deficiency syndromes (e.g., CTD), neurodegenerative diseases, and ischemic injury. researchgate.netdrugbank.com Utilization of glucose transporters (GLUTs) to cross the blood-brain barrier independently of the SLC6A8 transporter. nih.gov
Skeletal Muscle Enhance energy metabolism, improve exercise performance, and mitigate muscle atrophy. mdpi.comfrontiersin.org Potential for enhanced uptake via GLUT4 transporters, especially in conjunction with exercise. nih.gov
Heart Support cardiomyocyte bioenergetics in conditions of cardiac stress or disease. nih.gov Increased delivery to cardiac muscle, which has high energy and glucose demands.
Adipose Tissue Modulate energy expenditure and thermogenesis. researchgate.net Influence mitochondrial activity and futile creatine cycling in a depot-specific manner. researchgate.net

Development of Novel Preclinical Disease Models to Elucidate Further Mechanistic Insights

To test the therapeutic potential of this compound, particularly for neurological disorders, robust preclinical models are essential. Animal models of Creatine Transporter Deficiency (CTD) have been critical in understanding the pathology of the disease and for the preclinical testing of novel therapeutic strategies. nih.govf1000research.com These models, which involve the deletion of the Slc6a8 gene, replicate key features of the human condition, including cognitive deficits and depleted creatine levels in the brain and muscle. frontiersin.orgf1000research.comoup.com

Future research will involve administering this compound to these CTD mouse models to determine if it can successfully restore brain creatine levels and rescue the associated behavioral and neurological deficits. nih.govoup.com Beyond genetic models, researchers may also develop models of acquired creatine deficiency or situations of high metabolic stress, such as hypoxia-ischemia, where enhanced creatine delivery could be neuroprotective. nih.govphysiology.org Furthermore, the development of human-derived brain organoids from CTD patient cells offers a sophisticated in vitro platform to study the compound's efficacy in a human-specific context, bridging the gap between animal models and clinical trials. cea.fr

Table 3: Relevant Preclinical Models for Future Research

Model Type Specific Example Key Features Research Application for this compound
Genetic Mouse Model Slc6a8 knockout (ubiquitous or tissue-specific) Replicates core aspects of Creatine Transporter Deficiency, including low brain creatine and cognitive impairment. frontiersin.orgnih.govf1000research.com Assess ability to cross the BBB, restore brain creatine, and improve cognitive and motor function.
Induced Disease Model Hypoxia-Ischemia Models Simulates conditions of stroke or brain injury where energy metabolism is compromised. nih.gov Evaluate neuroprotective effects and ability to replenish energy reserves post-injury.
In Vitro Human Model Brain organoids from CTD patient-derived stem cells Provides a human-specific model to study neurodevelopmental defects and test therapeutic efficacy. cea.fr Determine if the compound can increase creatine levels and correct cellular deficits in human neurons and glia.

Integration with Systems Biology Approaches to Model Cellular Responses to Creatine Salt Administration

To fully comprehend the impact of this compound, research must extend beyond measuring creatine levels to understanding the global cellular response. Systems biology, which integrates multi-omics technologies such as genomics, proteomics, and metabolomics, offers a powerful approach to achieve this holistic view. researchgate.net

Supplementing with creatine is known to induce marked changes in the transcriptome, proteome, and metabolome, affecting pathways related to energy metabolism, stress response, and cellular growth. researchgate.netnih.gov Future studies on this compound would employ these technologies to create a comprehensive map of its effects.

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) can reveal which signaling pathways are activated or repressed by the compound. mdpi.commdpi.com This could identify novel mechanisms beyond simple energy buffering.

Proteomics: Assessing the entire protein landscape can show how the compound alters the expression of key enzymes, structural proteins, and transporters. nih.govnih.gov

Metabolomics: NMR-based analysis can provide a detailed snapshot of the metabolic profile, revealing shifts in pathways like glycolysis, the TCA cycle, and lipid metabolism following administration. oup.com

By integrating these large datasets, researchers can construct computational models to predict how cells and tissues will respond to the administration of this compound. nih.govexerciseandsportnutritionlab.com This approach will be invaluable for identifying biomarkers of efficacy, understanding off-target effects, and personalizing therapeutic strategies. researchgate.net

Table 4: Framework for a Systems Biology Investigation

'Omics' Discipline Objective Potential Findings
Transcriptomics Identify genes and pathways modulated by this compound. Up-regulation of genes involved in mitochondrial biogenesis; down-regulation of myostatin. mdpi.comyoutube.com
Proteomics Quantify changes in protein expression and post-translational modifications. Increased expression of antioxidant enzymes (e.g., peroxiredoxin) and glucose-regulated proteins. nih.gov
Metabolomics Characterize shifts in the cellular metabolic profile. Increased phosphocreatine (B42189)/ATP ratio; altered levels of glucose, lactate, and TCA cycle intermediates. oup.com
Integrative Modeling Construct predictive network models of the cellular response. A comprehensive map showing how the compound influences the interplay between energy metabolism, signaling, and gene expression. exerciseandsportnutritionlab.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing D-Gluconic acid creatine salt with high purity?

  • Methodological Answer : Synthesis typically involves neutralizing creatine with D-gluconic acid in aqueous solutions under controlled pH (5.5–7.0) and temperature (25–40°C). Post-synthesis, purity can be verified via HPLC (≥99% purity thresholds) and elemental analysis to confirm stoichiometry. Recrystallization in water or ethanol improves crystallinity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) over 4–12 weeks. Analytical techniques like FTIR (to monitor functional groups) and mass spectrometry (to detect degradation products) are critical. Aqueous solutions require pH stability assessments, as gluconate esters are prone to hydrolysis at extremes .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Complementary methods include NMR (¹H/¹³C for proton and carbon environments) and thermogravimetric analysis (TGA) to evaluate thermal decomposition patterns. Cross-validate with PubChem spectral data .

Advanced Research Questions

Q. How do researchers design experiments to evaluate the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer : Employ radiolabeled isotopes (e.g., ¹⁴C-creatine) in rodent models to track absorption, distribution, and excretion. Plasma and tissue samples are analyzed via LC-MS/MS. Dose-response studies (10–500 mg/kg) clarify bioavailability, while microdialysis can assess blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Cross-examine study designs for variables:

  • Dose ranges : Subchronic vs. acute exposure (e.g., OECD 408 vs. 420 guidelines).
  • Models : In vitro (Ames test ) vs. in vivo (rodent teratogenicity ).
  • Confounders : Purity of test substance (e.g., residual solvents in synthesis).
    Meta-analyses of EPA-designated low-priority substance data can contextualize discrepancies .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., EPI Suite) and bioaccumulation factors. Validate with experimental data on hydrolysis rates (pH 4–9) and soil adsorption coefficients (Koc). ECHA databases provide ecotoxicity benchmarks for algae and daphnia .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-dependent effects in creatine salt studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for dose-response curves. ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences between treatment groups. For small sample sizes, Bayesian hierarchical models improve robustness .

Q. How should researchers document methodological variations to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed protocols in supplementary materials, specifying equipment calibration (e.g., HPLC column type), buffer compositions, and lot numbers of reagents. Reference USP standards for purity validation .

Regulatory & Ethical Considerations

Q. What regulatory frameworks guide the use of this compound in human trials?

  • Methodological Answer : Follow FDA GRAS (Generally Recognized as Safe) guidelines for dietary components. For clinical trials, comply with ICH E6 (Good Clinical Practice) and document IRB approvals. EPA’s low-priority designation reduces regulatory burdens for environmental toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.